Dirithromycin - 62013-04-1

Dirithromycin

Catalog Number: EVT-265657
CAS Number: 62013-04-1
Molecular Formula: C42H78N2O14
Molecular Weight: 835.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dirithromycin is a semi-synthetic 14-membered lactone ring macrolide antibiotic, derived from Erythromycylamine. [] It acts as a prodrug, rapidly converting to Erythromycylamine in vivo, which is the primary contributor to its antimicrobial activity. [] Dirithromycin is primarily investigated for its potential in treating bacterial infections, particularly those affecting the respiratory tract. []

Synthesis Analysis

Dirithromycin is synthesized by condensing 9(S)-Erythromycylamine with 2-(2-methoxyethoxy)acetaldehyde. [] This reaction forms the 9-N-11-O-oxazine derivative, which defines Dirithromycin's structure. [] The synthesis process results in an equilibrium mixture of Dirithromycin and its isomer, Epidirithromycin, with Dirithromycin being the predominant form. []

Molecular Structure Analysis
  • Hydrolysis: Under acidic conditions or in vivo, Dirithromycin is rapidly hydrolyzed to its active metabolite, Erythromycylamine. [, ] This process is nonenzymatic and occurs during absorption. []
  • Epimerization: Dirithromycin and its isomer, Epidirithromycin, interconvert in solution, reaching an equilibrium favoring Dirithromycin (85:15). [] The rate of this epimerization is influenced by factors like pH, temperature, and solvent. []
Mechanism of Action

Dirithromycin, through its active metabolite Erythromycylamine, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. [] It specifically interacts with the peptidyl transferase center, blocking the formation of peptide bonds and preventing the elongation of polypeptide chains. [] The side chain of Dirithromycin extends into the nascent peptide exit tunnel, potentially further hindering the passage of the growing polypeptide chain and enhancing its inhibitory effect compared to Erythromycin. []

Physical and Chemical Properties Analysis
  • Solubility: Dirithromycin exhibits better acid stability than Erythromycin, [] contributing to its improved bioavailability.
  • Lipophilicity: Dirithromycin exhibits high lipophilicity, enabling its extensive tissue penetration. [, ]
  • Protein Binding: Dirithromycin demonstrates significant plasma protein binding, ranging from 15% to 30%. []
  • Metabolism: Dirithromycin is primarily metabolized via hydrolysis to Erythromycylamine in the liver and gastrointestinal tract. []
  • Excretion: Dirithromycin is mainly excreted through the fecal/hepatic route, with a small fraction eliminated in urine. []
Applications
  • In Vitro Susceptibility Testing: Researchers have evaluated the in vitro activity of Dirithromycin against various bacterial species, including Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and Chlamydia pneumoniae. [, , , ] This research helps determine the spectrum of activity of Dirithromycin and its potential for treating different bacterial infections.
  • Mechanism of Action Studies: Investigations into Dirithromycin's mechanism of action have focused on its interaction with the bacterial ribosome. [] High-resolution cryo-electron microscopy studies have provided insights into the binding mode of Dirithromycin and its impact on protein synthesis. []
  • Cellular Uptake and Intracellular Activity: Studies have explored the ability of Dirithromycin to penetrate human neutrophils and exert antibacterial effects against intracellular pathogens like Staphylococcus aureus, Listeria monocytogenes, and Legionella pneumophila. [] These investigations shed light on the potential of Dirithromycin to target intracellular infections.
  • Tissue Penetration Studies: Research has focused on evaluating the distribution of Dirithromycin in various tissues, including lung, tonsil, prostate, and bronchial secretions. [, , ] These studies provide valuable information about the pharmacokinetic profile of Dirithromycin and its ability to reach target sites of infection.
Future Directions
  • Investigating Immunomodulatory Effects: Some studies suggest that Dirithromycin might possess immunomodulatory effects, such as influencing neutrophil function. [, , ] Further research is needed to elucidate these effects and their potential therapeutic implications.

Erythromycin

Compound Description: Erythromycin is a macrolide antibiotic that is the structural basis for dirithromycin. It exhibits activity against a similar spectrum of bacteria as dirithromycin, including gram-positive bacteria, Legionella spp., Helicobacter pylori, and Chlamydia trachomatis. []

Relevance: Erythromycin is the parent compound of dirithromycin. Dirithromycin is a 9-N-11-O-oxazine derivative formed from the condensation of 9(S)-erythromycylamine with 2-(2-methoxyethoxy)acetaldehyde. [] While both compounds share a similar antimicrobial spectrum, dirithromycin demonstrates superior in vivo activity due to its pharmacokinetic properties, such as prolonged tissue concentrations. [] Several studies compared the efficacy and safety profile of dirithromycin to erythromycin for various infections, consistently demonstrating dirithromycin's non-inferiority and improved pharmacokinetic profile. [, , , , , , , , , , , ]

Erythromycylamine

Compound Description: Erythromycylamine is the primary active metabolite of dirithromycin, formed through non-enzymatic hydrolysis during absorption. [] It possesses comparable antimicrobial activity to both dirithromycin and erythromycin. [] Erythromycylamine exhibits a long half-life, contributing to the prolonged tissue concentrations observed with dirithromycin. []

Relevance: Erythromycylamine is a key active metabolite of dirithromycin, playing a significant role in its overall antibacterial efficacy. [, ] While dirithromycin itself demonstrates minimal direct inhibition of ribosomal protein synthesis, its rapid conversion to erythromycylamine ensures potent antimicrobial action. [] Clinical studies demonstrate that both dirithromycin and erythromycylamine achieve high concentrations in various tissues, including lung parenchyma, bronchial secretions, and tonsils, exceeding serum concentrations. [, ] This characteristic is crucial for their efficacy against respiratory tract infections. [, ] Additionally, both dirithromycin and erythromycylamine can directly induce degranulation in human neutrophils, potentially contributing to their antimicrobial effects. []

Azithromycin

Compound Description: Azithromycin is a macrolide antibiotic known for its once-daily dosing and favorable pharmacokinetic properties. It exhibits potent in vitro activity against various bacterial species. []

Relevance: Azithromycin and dirithromycin share similar pharmacokinetic profiles, allowing for once-daily dosing, potentially improving patient compliance. [, ] Notably, both drugs demonstrate a low propensity for drug interactions mediated by the cytochrome P450 enzyme system. [, ] Clinical studies comparing the efficacy of azithromycin and dirithromycin in treating acute bacterial exacerbations of chronic bronchitis demonstrated comparable clinical and bacteriological outcomes. []

Miocamycin

Compound Description: Miocamycin is a macrolide antibiotic with activity against various gram-positive bacteria. []

Roxithromycin

Compound Description: Roxithromycin is a macrolide antibiotic with a similar spectrum of activity to erythromycin. []

Relevance: Roxithromycin was used as a comparator to evaluate the safety and efficacy of dirithromycin in treating various acute infectious diseases. [] Despite having a twice-daily dosing regimen, roxithromycin demonstrated a comparable safety and efficacy profile to dirithromycin. []

Troleandomycin

Compound Description: Troleandomycin is a macrolide antibiotic known to cause drug interactions by forming an inactive complex with cytochrome P-450. []

Relevance: Troleandomycin was used as a positive control in a study investigating the potential of dirithromycin and its metabolite, erythromycylamine, to interact with cytochrome P-450. [] Unlike troleandomycin, dirithromycin exhibited minimal interaction with cytochrome P-450, indicating a lower risk of drug interactions. []

Astemizole

Compound Description: Astemizole is an H1 receptor blocker primarily metabolized by CYP3A, a subfamily of cytochrome P-450 enzymes. []

Terfenadine

Compound Description: Terfenadine is a non-sedating antihistamine metabolized by CYP3A. [] Co-administration with CYP3A inhibitors, such as some macrolides, can lead to drug interactions and potentially serious cardiac events. []

Relevance: A study investigated the potential for dirithromycin to interact with terfenadine. [] Dirithromycin showed low affinity for human CYP3A in vitro, and in vivo studies confirmed no significant effects on terfenadine metabolism or QTc intervals. [] This lack of interaction contrasts with other macrolides, highlighting dirithromycin's favorable drug interaction profile. []

Theophylline

Compound Description: Theophylline is a bronchodilator often used in the management of COPD. [, ]

Midazolam

Compound Description: Midazolam is a benzodiazepine commonly used as a sedative and anesthetic. Its metabolism is primarily mediated by the CYP3A enzyme. []

Relevance: In a study investigating the potential of dirithromycin to inhibit CYP3A, midazolam was used as a probe substrate. [] The study found that while dirithromycin did inhibit midazolam hydroxylation in human liver microsomes, it exhibited a low affinity for CYP3A compared to other known inhibitors, suggesting a lower potential for clinically significant drug interactions. []

Properties

CAS Number

62013-04-1

Product Name

Dirithromycin

IUPAC Name

(1S,2R,3R,6R,7S,8S,9R,10R,12R,13S,15R,17S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one

Molecular Formula

C42H78N2O14

Molecular Weight

835.1 g/mol

InChI

InChI=1S/C42H78N2O14/c1-15-29-42(10,49)37-24(4)32(43-30(56-37)21-52-17-16-50-13)22(2)19-40(8,48)36(58-39-33(45)28(44(11)12)18-23(3)53-39)25(5)34(26(6)38(47)55-29)57-31-20-41(9,51-14)35(46)27(7)54-31/h22-37,39,43,45-46,48-49H,15-21H2,1-14H3/t22-,23-,24+,25+,26-,27+,28+,29-,30-,31+,32+,33-,34+,35+,36-,37+,39+,40-,41-,42-/m1/s1

InChI Key

WLOHNSSYAXHWNR-NXPDYKKBSA-N

SMILES

CCC1C(C2C(C(C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)NC(O2)COCCOC)C)(C)O

Solubility

Poor

Synonyms

(9S)-9-deoxo-11-deoxy-9,11-(imino((1R)-2-(2-methoxyethoxy)ethylidene)oxy)erythromycin
dirithromycin
Dynabac
LY 237216
LY-237216
Nortron

Canonical SMILES

CCC1C(C2C(C(C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)NC(O2)COCCOC)C)(C)O

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]2[C@H]([C@H]([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)N[C@H](O2)COCCOC)C)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.